3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-16-20-15-25(21-9-5-2-6-10-21)24-23(20)19-11-13-22(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWWOSMJKONQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde primarily involves its interaction with cellular proteins. It has been shown to inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine-binding site of tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of pyrazole-4-carbaldehyde derivatives is highly dependent on substituent electronic properties (electron-donating vs. withdrawing) and steric effects. Below is a comparative analysis:
Activity Trends and Mechanistic Insights
- Electron-Donating Groups : Compounds with methoxy (4c), hydroxy (4e), or benzyloxy substituents exhibit enhanced antioxidant and anti-inflammatory activities due to increased aromaticity and radical scavenging capacity . The benzyloxy derivative’s anticancer activity is attributed to improved tubulin binding via hydrophobic interactions .
- Hybrid Derivatives : The benzyloxy compound’s chalcone hybrids demonstrate superior anticancer activity compared to simpler pyrazole-carbaldehydes, highlighting the importance of conjugation with additional pharmacophores .
Research Findings and Clinical Potential
- Anticancer Applications : The benzyloxy derivative’s tubulin inhibition mechanism is promising for treating breast and colon cancers, with IC₅₀ values lower than first-line drugs like paclitaxel in specific cell lines .
- Antioxidant Lead Molecules : Methoxy and hydroxy derivatives (4c, 4e) outperform ascorbic acid in radical scavenging, suggesting utility in oxidative stress-related diseases .
Biological Activity
3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound within the pyrazole class, has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activities associated with this specific compound.
Synthesis and Characterization
The synthesis of this compound involves several steps, primarily utilizing the Vilsmeier-Haack reaction for the introduction of the aldehyde group. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, demonstrated significant cytotoxic effects. The compound was shown to inhibit tubulin polymerization, which is critical in cancer cell proliferation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays such as DPPH, nitric oxide scavenging, and hydrogen peroxide scavenging methods. Results indicate that derivatives of this compound exhibit substantial antioxidant activity, particularly those with electron-donating groups at the para position of the phenyl ring .
Table 2: Antioxidant Activity Comparison
Anti-inflammatory Activity
In addition to its anticancer and antioxidant properties, the compound has shown significant anti-inflammatory effects in vitro. Studies comparing its efficacy to standard anti-inflammatory drugs like diclofenac sodium revealed that certain derivatives displayed comparable activity levels .
Table 3: Anti-inflammatory Activity
The biological activities of this compound are attributed to its ability to interact with key molecular targets involved in cancer cell proliferation and oxidative stress response pathways. Molecular docking studies suggest that this compound binds effectively at the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
Case Studies
A notable study explored the synthesis and biological evaluation of a series of pyrazole derivatives including this compound. The findings indicated that structural modifications significantly influence biological activity, emphasizing the importance of substituent effects on pharmacological profiles .
Q & A
Q. What are the standard synthetic routes for 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, and how are intermediates characterized?
The compound is typically synthesized via a multi-step protocol:
- Step 1 : Condensation of 4-benzyloxybenzophenone with DMF-DMA (dimethylformamide-dimethylacetal) in toluene under reflux to form an enamine intermediate .
- Step 2 : Cyclization with hydrazine to yield the pyrazole core .
- Step 3 : Formylation using POCl₃ and DMF under controlled conditions (0–5°C) to introduce the aldehyde group . Intermediates are characterized via TLC , NMR (¹H/¹³C), IR , and melting point analysis . Final product purity is confirmed via recrystallization (e.g., ethanol) and HPLC .
Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy protons at δ ~5.0 ppm, aldehyde proton at δ ~9.8 ppm) .
- X-ray crystallography : Single-crystal diffraction (using SHELXL/SHELXTL software) resolves molecular geometry, bond angles, and packing interactions. For example, the pyrazole ring adopts a planar conformation, and the aldehyde group participates in weak C–H···O hydrogen bonds .
Q. What pharmacological activities have been reported for this compound?
Pyrazole derivatives exhibit antimicrobial , anti-inflammatory , and anticancer activities. The benzyloxy and phenyl groups enhance lipophilicity, aiding membrane penetration. Specific assays include:
- Antimicrobial : Disk diffusion against S. aureus and E. coli .
- Anti-inflammatory : COX-2 inhibition in vitro .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors influence side-product formation?
- Catalyst selection : K₂CO₃ or KOH in nucleophilic substitution steps minimizes byproducts (e.g., incomplete substitution at the pyrazole 5-position) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but may require strict temperature control to avoid aldehyde oxidation .
- Reaction monitoring : TLC (ethyl acetate/hexane, 8:2) ensures intermediate purity before formylation .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with target proteins (e.g., PI3Kγ for anticancer activity) using AutoDock Vina or Schrödinger Suite .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How do stereoelectronic effects inferred from X-ray data guide derivative design?
- Crystal packing analysis : Weak C–H···O interactions stabilize the aldehyde conformation, suggesting derivatives with electron-withdrawing groups (e.g., –NO₂) may enhance intermolecular interactions .
- Torsional angles : The dihedral angle between the pyrazole and benzyloxy-phenyl rings (~15–25°) influences steric hindrance in target binding .
Q. How can contradictory pharmacological data across studies be resolved?
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial studies) and control for solvent effects (DMSO cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., 5-Cl vs. 5-OMe substituents) to identify pharmacophore requirements .
Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?
- Substituent variation : Replace benzyloxy with morpholino or trifluoromethyl groups to modulate solubility and target affinity .
- Bioisosteric replacement : Substitute the aldehyde with carboxylate or amide groups to enhance metabolic stability .
- Cross-coupling reactions : Suzuki-Miyaura coupling at the phenyl ring introduces diversely substituted aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
